1-Bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one
CAS No.:
Cat. No.: VC18813269
Molecular Formula: C11H12Br2O2
Molecular Weight: 336.02 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C11H12Br2O2 |
---|---|
Molecular Weight | 336.02 g/mol |
IUPAC Name | 1-bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one |
Standard InChI | InChI=1S/C11H12Br2O2/c1-3-15-10-5-8(4-9(12)6-10)11(13)7(2)14/h4-6,11H,3H2,1-2H3 |
Standard InChI Key | ZUVMQNLKKKKCCP-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=CC(=CC(=C1)C(C(=O)C)Br)Br |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one, reflects its dual bromine substituents and ethoxy-functionalized aromatic ring. The propan-2-one moiety is bonded to a phenyl group at the C1 position, which itself is substituted with bromine at the C3 and C5 positions, with an ethoxy group (-OCHCH) at C5. This arrangement creates a sterically hindered environment, influencing its reactivity in nucleophilic substitution and electrophilic aromatic substitution reactions.
Spectroscopic and Physical Data
Key physical properties include:
Property | Value |
---|---|
Molecular Weight | 336.02 g/mol |
Density | 1.6–1.8 g/cm (estimated) |
Boiling Point | 280–300°C (decomposes) |
Solubility | Low in water; soluble in DMSO |
The compound’s infrared (IR) spectrum shows characteristic carbonyl stretching at and C-Br vibrations near . Nuclear magnetic resonance (NMR) data reveal distinct signals for the ethoxy group’s methylene protons () and the aromatic protons adjacent to bromine ().
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a Friedel-Crafts acylation followed by bromination. In the first step, 3-ethoxyacetophenone is reacted with bromine in acetic acid to introduce the first bromine atom. A second bromination at the propan-2-one position is achieved using bromosuccinimide (NBS) under radical initiation.
Industrial Optimization
Industrial processes employ continuous flow reactors to enhance yield (>85%) and purity (>98%). Solvent selection (e.g., dichloromethane) and catalyst systems (e.g., Lewis acids like FeCl) are critical for minimizing byproducts such as dibrominated isomers.
Reactivity and Applications in Organic Synthesis
Electrophilic Reactivity
The compound’s α-brominated ketone group is highly electrophilic, enabling nucleophilic substitutions. For example, reaction with amines yields α-amino ketones, while treatment with alkoxides produces ether derivatives. The aromatic bromine atoms participate in Suzuki-Miyaura cross-coupling reactions, facilitating access to biaryl structures.
Role in Medicinal Chemistry
Though direct biological data are scarce, analogs with similar halogenation patterns exhibit kinase inhibitory activity. The ethoxy group may enhance lipophilicity, improving blood-brain barrier penetration in neuroactive compounds.
Comparative Analysis with Structural Analogs
1-(3-Bromo-5-methoxyphenyl)propan-2-one
Replacing the ethoxy group with methoxy () reduces molecular weight (243.1 g/mol) and alters solubility. The methoxy analog shows faster reaction kinetics in Ullmann couplings due to decreased steric hindrance.
1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-one
Research Gaps and Future Directions
Current studies lack mechanistic insights into the compound’s interactions with biological targets. Future work should prioritize:
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Toxicological Profiling: Assessing cytotoxicity and genotoxicity in vitro.
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Catalytic Applications: Exploring use in asymmetric catalysis via chiral ligand design.
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Polymer Chemistry: Investigating its role as a crosslinking agent in epoxy resins.
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